n-(3-Methoxyphenyl)hydrazinecarbothioamide

Overview

Description

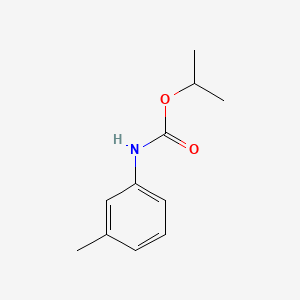

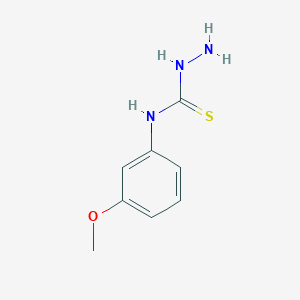

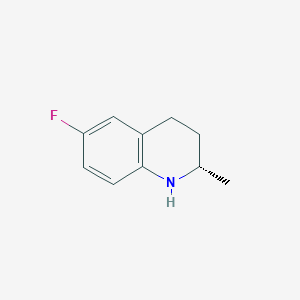

N-(3-Methoxyphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.257 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact structure can be determined using various spectroscopic techniques .Scientific Research Applications

Breast Cancer Research

N-(3-Methoxyphenyl)hydrazinecarbothioamide derivatives have been investigated for their potential in breast cancer treatment. In one study, derivatives were evaluated against the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds demonstrated significant activity against these cells, with one compound showing a higher potency than the standard drug 5-fluorouracil (Bhat et al., 2015).

Crystal Structural Investigations

The molecular structures of various this compound derivatives have been characterized through single crystal X-ray diffraction, NMR, and UV-vis spectroscopy. These studies provide detailed insights into the structural properties of these compounds (Anderson et al., 2016).

Anticonvulsant Activity

Research has explored the use of this compound derivatives as anticonvulsants. Certain derivatives were found to provide significant protection in seizure models and demonstrated good binding properties with epilepsy molecular targets, suggesting their potential in epilepsy treatment (Tripathi & Kumar, 2013).

Antioxidant Activities

Some this compound derivatives have been synthesized and evaluated for their antioxidant activities. These compounds exhibited promising antioxidant potential, with some showing significant free radical scavenging activity (Ateş et al., 2018).

Fluorescent Probe Development

Derivatives of this compound have been explored as fluorescent sensors for the determination of Fe(III) in aqueous solutions. This research demonstrates the potential of these compounds in environmental and biological sensing applications (Marenco et al., 2012).

Antibacterial Activity

Research has been conducted on various substituted derivatives of this compound for their antibacterial activity. These studies have identified compounds with potent antibacterial properties, which could have implications in medical and pharmaceutical applications (Kaur et al., 2011).

Corrosion Inhibition

The corrosion inhibition properties of this compound derivatives have been studied, showing their efficacy in protecting mild steel in acidic environments. This suggests potential applications in industrial settings where corrosion is a concern (Mahdi et al., 2022).

Mechanism of Action

Target of Action

N-(3-Methoxyphenyl)hydrazinecarbothioamide primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .

Mode of Action

This compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in a decrease in tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells .

Biochemical Pathways

By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound affects a series of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, differentiation, and survival . The compound’s action on these pathways leads to the inhibition of tumor growth and survival .

Pharmacokinetics

The compound’s optimal physicochemical properties suggest potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest in cancer cells . These effects result from the compound’s inhibition of the PI3K/Akt/mTOR signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to act as an inhibitor for mild steel in a 1 M hydrochloric acid solution . .

properties

IUPAC Name |

1-amino-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEIRPNECOGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354444 | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42135-73-9 | |

| Record name | 42135-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1618641.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)

![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)